Pemetrexed impurity B

Pharmaceutical Analysis Process Impurity Characterization Mass Spectrometry

Pemetrexed EP Impurity B (CAS 1802552-04-0) is the only valid dimeric process-impurity reference for accurate HPLC quantification. Substituting a different standard invalidates AMV, system suitability, and regulatory submissions (ANDA, DMF). It exhibits unique chromatographic behavior and an RRF distinct from monomeric API and other impurities (e.g., Ketopemetrexed). Supplied with full characterization (1H/13C NMR, IR, HRMS) and a CoA traceable to EP/USP. Designed for cGMP QC labs to meet ICH Q2(R1) and monograph limits.

Molecular Formula C40H40N10O13
Molecular Weight 868.8 g/mol
Cat. No. B15127847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed impurity B
Molecular FormulaC40H40N10O13
Molecular Weight868.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)
InChIKeyMYCCYMLLSPAQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed Impurity B (CAS 1802552-04-0): A Critical EP-Designated Dimeric Process-Related Impurity for ANDA and QC Reference Standards


Pemetrexed Impurity B, designated as EP Impurity B with CAS 1802552-04-0, is a fully characterized dimeric process-related impurity arising from the convergent synthesis of pemetrexed disodium, the active pharmaceutical ingredient (API) in ALIMTA® . It possesses the molecular formula C40H40N10O13 and a molecular weight of 868.8 g/mol, distinguishing it fundamentally from the monomeric API and other common process impurities [1]. This compound is chemically defined as (2S,2′S)-2,2′-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid, and is supplied as a high-purity reference standard (typically ≥95%) with comprehensive characterization data, including 1H NMR, 13C NMR, IR, and HRMS, for use in analytical method development, validation, and quality control .

Why Pemetrexed Impurity B Cannot Be Substituted with Other Pemetrexed-Related Compounds in Analytical and Regulatory Workflows


Pemetrexed Impurity B is structurally distinct from other common process impurities and degradation products of pemetrexed, such as Ketopemetrexed, N-methyl pemetrexed, and pemetrexed glutamide [1]. It is a dimer, with a molecular weight approximately double that of the API, which confers unique chromatographic behavior and a specific relative response factor (RRF) critical for accurate quantification in HPLC methods [2]. Generic substitution with a different impurity standard—even one also designated as a pemetrexed impurity—will invalidate analytical method validation (AMV), system suitability tests, and regulatory submissions (e.g., ANDA, DMF) that require precise identification and control of this specific EP-designated impurity . The use of an incorrect standard compromises the accuracy of impurity profiling, potentially leading to failed batch release or non-compliance with ICH and pharmacopoeial limits.

Quantitative Differentiation of Pemetrexed Impurity B: Evidence for Analytical Method Validation and Quality Control


Pemetrexed Impurity B: A Unique Dimeric Structure with Distinct Molecular Weight

Pemetrexed Impurity B is a dimeric impurity, in contrast to the monomeric structures of the API (Pemetrexed, M.W. 427.4 g/mol) and other common process impurities like N-methyl pemetrexed (M.W. 441.4 g/mol) or Ketopemetrexed (M.W. 441.4 g/mol). This structural difference results in a molecular weight of 868.8 g/mol for Impurity B, which is approximately double that of the monomeric compounds. This large mass difference facilitates unambiguous identification and quantification via LC-MS or HRMS [1].

Pharmaceutical Analysis Process Impurity Characterization Mass Spectrometry

Pemetrexed Impurity B: A Distinct Chromatographic Profile Enabling Specific Peak Identification

In validated RP-HPLC methods for the analysis of pemetrexed disodium and its related substances, Pemetrexed Impurity B exhibits a unique relative retention time (RRT) that distinguishes it from the API and other specified impurities. For example, in one validated method, the RRT of Ketopemetrexed is 0.31 relative to pemetrexed (RRT = 1.0) [1]. While the exact RRT for Impurity B is method-dependent and often reported in vendor CoAs, its chromatographic behavior is consistently distinct from other specified impurities like Ketopemetrexed and unspecified impurities due to its unique dimeric structure [2].

HPLC Method Development Stability-Indicating Methods Impurity Profiling

Pemetrexed Impurity B: Pharmacopoeial Designation and Use in Regulatory-Compliant Reference Standards

Pemetrexed Impurity B is officially designated as EP Impurity B and is also recognized by the USP as a specified impurity (Pemetrexed Related Compound B) [1]. As a pharmacopoeial standard, it is supplied with full characterization (1H NMR, 13C NMR, MS, IR) and a Certificate of Analysis (CoA) that includes quantitative purity (e.g., ≥95%) and traceability to EP/USP standards . In contrast, 'Impurity A,' 'Impurity C,' or other unspecified impurities are different chemical entities (e.g., des-glutamate pemetrexed, oxidation products) with their own acceptance criteria and RRF values, and cannot be interchanged for method validation or system suitability testing for Impurity B [2].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Pemetrexed Impurity B: Structural Confirmation via Multidimensional NMR and High-Resolution Mass Spectrometry

The definitive structure of Pemetrexed Impurity B has been elucidated through a combination of 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HSQC, HMBC), along with high-resolution mass spectrometry (HRMS). A 2015 study by Michalak et al. detailed the synthesis and comprehensive NMR assignment of this compound, confirming it as a dimer formed via an amine-carbonyl coupling during API synthesis [1]. This is in contrast to other process impurities like N-methyl pemetrexed and pemetrexed glutamide, which were characterized in a separate 2022 study and possess different spectroscopic signatures due to their monomeric structures and different substitution patterns [2].

Structural Elucidation NMR Spectroscopy Process Impurity Identification

Pemetrexed Impurity B: A Critical Component for Stability-Indicating Method Validation

The development and validation of stability-indicating HPLC methods for pemetrexed formulations require the use of authentic impurity standards to confirm peak identity and establish system suitability. Pemetrexed Impurity B is one of the key process impurities that must be resolved from the API and degradation products [1]. Studies have shown that while the API degrades under oxidative and thermal stress to form compounds like Ketopemetrexed, Impurity B is a process-related impurity whose levels are indicative of the synthetic route's control. A validated method must demonstrate that the peak for Impurity B is pure and does not co-elute with any degradation products or the API, a requirement met by using a certified reference standard of Impurity B for spiking experiments [2].

Stability-Indicating Methods Forced Degradation ICH Guidelines

Primary Application Scenarios for Procuring Pemetrexed Impurity B (CAS 1802552-04-0)


Analytical Method Development and Validation (AMV) for Pemetrexed API and Drug Product

Procurement of Pemetrexed Impurity B is essential for laboratories developing and validating HPLC or UPLC methods for the quantification of related substances in pemetrexed disodium API and finished dosage forms. The standard is used to spike samples for determining relative retention times (RRT), relative response factors (RRF), and resolution between critical peak pairs, as required by ICH Q2(R1) and pharmacopoeial monographs [1].

Quality Control (QC) Batch Release Testing in GMP Environments

In QC laboratories operating under cGMP, a certified reference standard of Pemetrexed Impurity B is required for routine batch release testing to ensure that the level of this specific process impurity does not exceed the acceptance criteria specified in the EP/USP monograph or the product's approved specification .

Regulatory Dossier Support for ANDA and DMF Submissions

Generic drug manufacturers must demonstrate analytical control over all specified impurities in the reference listed drug (RLD). Procuring and characterizing Pemetrexed Impurity B, and providing a CoA demonstrating traceability to EP/USP standards, is a necessary component of the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Forced Degradation and Stability Study Support

During forced degradation studies (oxidative, thermal, photolytic, humidity) on pemetrexed API or drug product, Pemetrexed Impurity B is used as a marker to ensure that new degradation peaks do not interfere with the known process impurity peak. Its use confirms the stability-indicating nature of the analytical method and helps establish the product's shelf-life and storage conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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